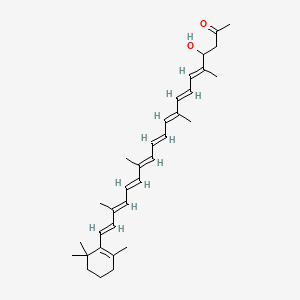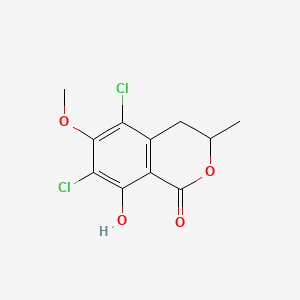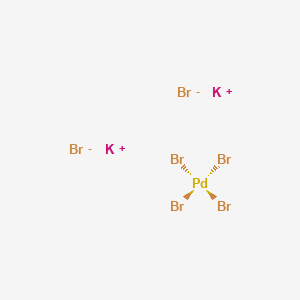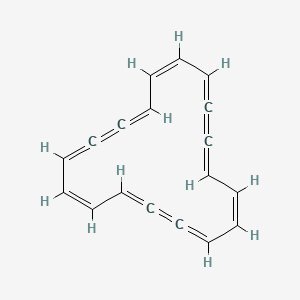
CID 101699607
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 101699607 is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 101699607 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triple bonds. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
CID 101699607 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学研究应用
CID 101699607 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of CID 101699607 involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
相似化合物的比较
Similar Compounds
- (1Z,3E,7Z,9E,13Z,15E)-1,10-Diisopropyl-4,7,13,16-tetraphenyl-1,3,7,9,13,15-cyclooctadecahexaene-5,11,17-triyne
- (1Z,3E,7E)-1,7-Dimethyl-1,3,7-cyclodecatriene
Uniqueness
CID 101699607 is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.
属性
CAS 编号 |
18550-71-5 |
|---|---|
分子式 |
C18H12 |
分子量 |
228.294 |
IUPAC 名称 |
(5Z,11Z,17Z)-cyclooctadeca-1,2,3,5,7,8,9,11,13,14,15,17-dodecaene |
InChI |
InChI=1S/C18H12/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-4,9-16H/b2-1-,3-1?,4-2?,11-9?,12-10?,13-11-,14-12-,15-13?,16-14? |
InChI 键 |
JOTWFOQGIKXOOF-MXXMARJVSA-N |
SMILES |
C1=CC=C=C=CC=CC=C=C=CC=CC=C=C=C1 |
同义词 |
(1Z,3E,7Z,9E,13Z,15E)-1,3,7,9,13,15-Cyclooctadecahexene-5,11,17-triyne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)
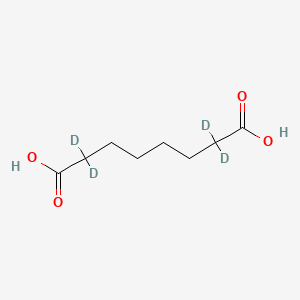
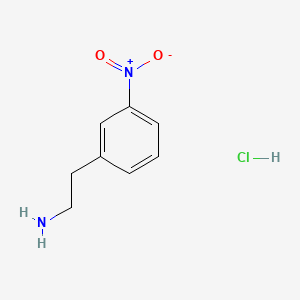
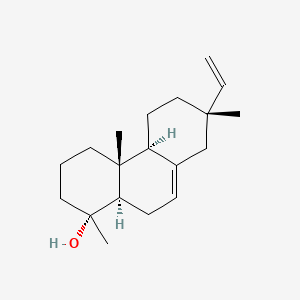
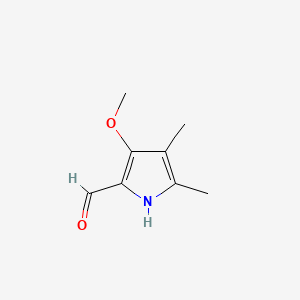

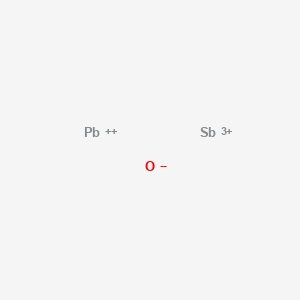
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
